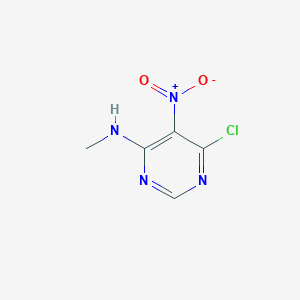

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is a heterocyclic compound with the molecular formula C5H5ClN4O2. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and plant biology .

Synthetic Routes and Reaction Conditions:

-

Iron Powder Reduction Method:

-

Palladium-Catalyzed Amination:

-

Triethylamine Method:

Reactants: 4,6-dichloro-5-nitropyrimidine, amine, triethylamine.

Solvent: Tetrahydrofuran.

Conditions: The amine is added portion-wise to a stirred solution of 4,6-dichloro-5-nitropyrimidine and triethylamine in tetrahydrofuran at 0°C. The solution is stirred between 0°C and room temperature for 2 hours. Water is added, and the reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with water and brine, dried over sodium sulfate, and evaporated.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

-

Reduction:

Reagents: Iron powder, acetic acid.

Conditions: Room temperature, 3 hours.

Products: Reduced derivatives of the nitro group.

-

Substitution:

Reagents: Amines, palladium catalyst, R-BINAP, potassium carbonate.

Conditions: Room temperature, 3.5 hours.

Products: Substituted pyrimidine derivatives.

-

Amination:

Reagents: Amines, triethylamine.

Conditions: 0°C to room temperature, 2 hours.

Products: Aminated pyrimidine derivatives.

Common Reagents and Conditions:

Iron powder and acetic acid: for reduction reactions.

Amines, palladium catalyst, R-BINAP, and potassium carbonate: for substitution reactions.

Amines and triethylamine: for amination reactions.

Major Products:

- Reduced derivatives of the nitro group.

- Substituted pyrimidine derivatives.

- Aminated pyrimidine derivatives.

Aplicaciones Científicas De Investigación

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Plant Biology: It acts as a cytokinin, promoting shoot growth and stimulating the production of ethylene and cytokinins in plant tissue culture.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mecanismo De Acción

The mechanism of action of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine involves its interaction with specific molecular targets and pathways:

Cytokinin Activity: In plant biology, it promotes shoot growth by stimulating cytokinin production and ethylene synthesis.

Pharmacological Activity: In medicinal chemistry, it acts as a precursor for the synthesis of compounds that target various biological pathways, including enzyme inhibition and receptor modulation.

Comparación Con Compuestos Similares

4,6-Dichloro-5-nitropyrimidine: A precursor used in the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine.

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: Another pyrimidine derivative with similar structural features.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a cytokinin in plant tissue culture and its utility in medicinal chemistry as a building block for pharmacologically active compounds set it apart from other similar pyrimidine derivatives .

Actividad Biológica

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is a nitrogen-containing heterocyclic compound notable for its potential biological activities, particularly as an antimicrobial and anticancer agent . This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H7ClN4O2 and a molecular weight of approximately 174.55 g/mol . Its structure features a pyrimidine ring with:

- A chlorine atom at the 6-position.

- A nitro group at the 5-position.

- A methyl group at the 4-position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structural features allow it to interact effectively with biological targets, including enzymes involved in microbial growth and survival.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at 6-position, Nitro at 5-position | Antimicrobial, anticancer |

| 4-Amino-5-nitro-6-chloropyrimidine | Amino group at position 4 | Antimicrobial properties |

| 2-Amino-4-chloro-5-nitropyrimidine | Amino group at position 2 | Cytotoxic activity against cancer cells |

Anticancer Activity

The compound has shown promising results in inhibiting various cancer cell lines. Derivatives of this compound have been synthesized and tested for their potency against cancer cells, demonstrating enhanced activity compared to the parent compound.

Case Study: Anticancer Efficacy

In a study assessing the anticancer effects of derivatives of this compound, several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. These findings suggest a potential pathway for developing new anticancer therapies based on this compound's structure.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their substituents. For instance:

- The presence of electron-withdrawing groups like nitro enhances cytotoxicity.

- Modifications at the nitrogen positions can significantly alter the compound's interaction with biological targets.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Nitration of pyrimidine derivatives followed by chlorination.

- One-pot reactions involving multiple precursors to form the desired heterocyclic structure.

Safety and Toxicity

Safety assessments indicate that this compound is classified as Acute Tox. 4 Oral , suggesting it poses a risk if ingested. Further studies are necessary to evaluate its long-term toxicity and safety profile in therapeutic applications.

Propiedades

IUPAC Name |

6-chloro-N-methyl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCNZFOBWVEBNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381303 |

Source

|

| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23126-82-1 |

Source

|

| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.